1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole, also known as BAY 11-7082, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is a potent inhibitor of the NF-κB pathway, which is a key regulator of inflammation and immune response. In
Applications De Recherche Scientifique
1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole 11-7082 has been widely used in scientific research for its ability to inhibit the NF-κB pathway, which has been implicated in a variety of diseases, including cancer, inflammatory diseases, and autoimmune disorders. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-metastatic effects in various preclinical models. This compound 11-7082 has also been studied for its potential use in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their efficacy.
Mécanisme D'action
1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole 11-7082 inhibits the NF-κB pathway by targeting the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα and initiating its degradation. By inhibiting IKK, this compound 11-7082 prevents the activation of NF-κB and the subsequent transcription of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have a variety of biochemical and physiological effects in preclinical models. This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound 11-7082 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, this compound 11-7082 has been shown to have neuroprotective effects in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole 11-7082 in lab experiments is its specificity for the NF-κB pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. However, one limitation of using this compound 11-7082 is its potential toxicity, as this compound has been shown to have cytotoxic effects at high concentrations. In addition, the use of this compound 11-7082 in in vivo models may be limited by its poor solubility and bioavailability.
Orientations Futures
There are several future directions for the study of 1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole 11-7082. One area of research is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of research is the investigation of the potential use of this compound 11-7082 in combination with other therapies, such as immunotherapy and targeted therapy. Additionally, the use of this compound 11-7082 in clinical trials for the treatment of various diseases, including cancer and inflammatory diseases, is an important area of future research.
Méthodes De Synthèse
1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole 11-7082 can be synthesized through a multi-step process involving the reaction of 4-bromobenzaldehyde with ethyl acetoacetate to form 3-(4-bromophenyl)-1-(ethoxycarbonyl)prop-2-en-1-one. This intermediate is then reacted with hydrazine hydrate to produce 1-(3-(4-bromophenyl)acryloyl)hydrazine. Finally, this compound is reacted with 3,5-dimethylpyrazole to yield this compound 11-7082.
Propriétés
IUPAC Name |
(E)-3-(4-bromophenyl)-1-(3,5-dimethylpyrazol-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c1-10-9-11(2)17(16-10)14(18)8-5-12-3-6-13(15)7-4-12/h3-9H,1-2H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDIJQQURRDAFG-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C=CC2=CC=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C(=O)/C=C/C2=CC=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.